(1R)-1-[5-bromo-2-(propan-2-yloxy)phenyl]ethan-1-amine
Overview
Description
Synthesis Analysis
Synthesis analysis involves studying the methods used to create the compound. This can include the types of reactions used, the reagents and catalysts involved, and the conditions under which the synthesis occurs .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound can undergo. This can include reactions with other compounds, decomposition reactions, and redox reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, and refractive index. The compound’s reactivity, stability, and acidity or basicity are also often considered .Scientific Research Applications
Synthesis and Properties
- Chiral and Achiral Imines Derivatives : Research on the synthesis and properties of chiral imines and bisimines derived from 2-phenyl-1H-imidazole-4-carbaldehyde and amines/diamines, including (1R)-1-[5-bromo-2-(propan-2-yloxy)phenyl]ethan-1-amine, was conducted. These compounds were characterized by NMR spectroscopy, mass spectrometry, and elemental analyses, with a focus on their optical rotation values and complexation stability constants with Cu(II) (Pařík & Chlupatý, 2014).
Catalysis and Chemical Synthesis
- Catalyst Reactivity in Hydrogenation : A study explored the chemoselective hydrogenation of (1R)-2-bromo-1-[3-nitro-4-(phenylmethoxy)phenyl]ethan-1-ol, closely related to this compound. This was a key step in synthesizing (R,R)-formoterol, a β2-adrenoceptor agonist. The study highlighted the development of a synthetic methodology using heterogeneous catalytic hydrogenation (Wilkinson et al., 2000).
Enzymatic Strategies in Synthesis
- Chemoenzymatic Strategy for Levofloxacin Precursor : Research on the enzymatic synthesis of enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines, a category including this compound, demonstrated two enzymatic strategies for synthesis. This research was significant for the synthesis of Levofloxacin, an antimicrobial agent (Mourelle-Insua et al., 2016).
Metal Complexation Studies
- Aminophenolate Ligand Complexes : A study focused on water-soluble amine phenols, including those derived from this compound, for their ability to form complexes with aluminum(III), gallium(III), and indium(III). These complexes were characterized using multinuclear NMR and UV spectroscopic studies (Caravan & Orvig, 1997).
Asymmetric Synthesis in Pharmacology
- Synthesis of Carbazol Derivative for HPV Treatment : A study demonstrated an asymmetric synthesis of a carbazol derivative using this compound. This research was pivotal in developing treatments for human papillomavirus infections (Boggs et al., 2007).
Material Science and Polymer Modification
- Modification of Polyvinyl Alcohol/Acrylic Acid Hydrogels : This study explored the modification of radiation-induced polyvinyl alcohol/acrylic acid hydrogels through condensation with various amines, including this compound. The modification significantly impacted the hydrogels' swelling properties and thermal stability, with potential applications in medical fields (Aly & El-Mohdy, 2015).
Catalysis in Organometallic Chemistry
- Ruthenium Complexes in Catalysis : Research involving this compound focused on synthesizing ruthenium(II) complexes with optically active ligands. These complexes were evaluated for their catalytic activity in asymmetric transfer hydrogenation reactions (Yang et al., 1997).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(1R)-1-(5-bromo-2-propan-2-yloxyphenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO/c1-7(2)14-11-5-4-9(12)6-10(11)8(3)13/h4-8H,13H2,1-3H3/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXNWMPAFYVANH-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)Br)C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1)Br)OC(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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